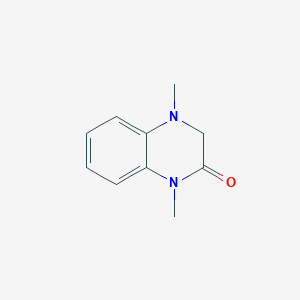
2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl- is a heterocyclic organic compound that belongs to the quinoxalinone family This compound is characterized by a quinoxaline ring system with two methyl groups at the 1 and 4 positions and a dihydro structure at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a diketone, such as 2,3-butanedione, in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent like ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process.
化学反应分析
Types of Reactions: 2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
科学研究应用
2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with DNA and proteins.
相似化合物的比较
Quinoxaline: A parent compound with a similar ring structure but lacking the dihydro and methyl substitutions.
Tetrahydroquinoxaline: A fully reduced form of quinoxaline.
Substituted Quinoxalines: Compounds with various functional groups attached to the quinoxaline ring.
Uniqueness: 2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl- is unique due to its specific substitution pattern and dihydro structure, which confer distinct chemical and biological properties
属性
CAS 编号 |
66098-06-4 |
|---|---|
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC 名称 |
1,4-dimethyl-3H-quinoxalin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-11-7-10(13)12(2)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
InChI 键 |
WWERZPFVLZDWFL-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C2=CC=CC=C21)C |
规范 SMILES |
CN1CC(=O)N(C2=CC=CC=C21)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















